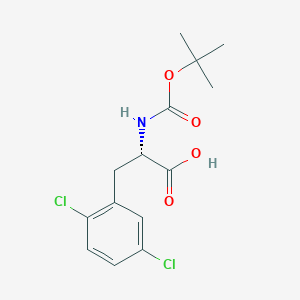![molecular formula C17H23NO5 B6210030 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1934425-54-3](/img/new.no-structure.jpg)
3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps, starting with the formation of azetidine-3-carboxylic acid as the core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, including polymer synthesis and catalysis.
Wirkmechanismus
The mechanism by which 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Azetidine-3-carboxylic acid
Benzyloxymethyl derivatives
Tert-butoxycarbonyl derivatives
Uniqueness: 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid stands out due to its combination of functional groups, which provides unique chemical properties and reactivity compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
CAS-Nummer |
1934425-54-3 |
|---|---|
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



